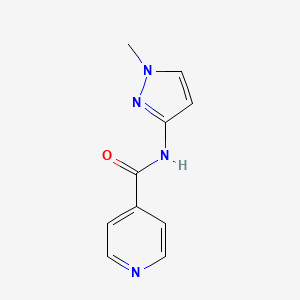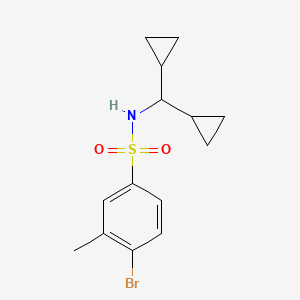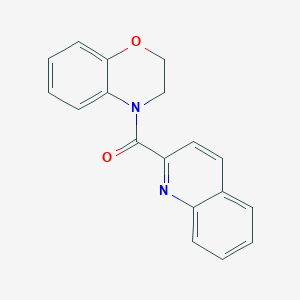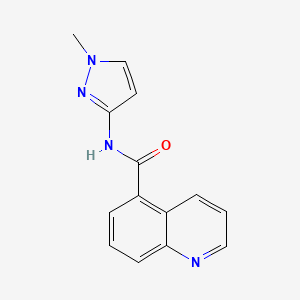![molecular formula C14H18FNO4S B7538506 Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate, also known as Methyl 3-(3-fluorophenylsulfonylamino)cyclohex-2-enecarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfonylurea class of compounds, which are widely used as herbicides and insecticides. However, this compound has been found to have unique properties that make it a promising candidate for various scientific applications.
作用機序
The mechanism of action of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
This compound 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate in lab experiments is its potency. This compound has been found to be highly effective at regulating blood glucose levels and has been shown to have a strong therapeutic effect in animal models of diabetes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
将来の方向性
There are several future directions for research on Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate. One area of interest is in the development of new antidiabetic drugs based on the structure of this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its therapeutic potential.
合成法
The synthesis of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-fluorophenylsulfonyl chloride with cyclohexanone to form 3-fluorophenylsulfonyl cyclohexanone. This compound is then reacted with methylamine to form this compound 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate.
科学的研究の応用
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antidiabetic properties and has been studied extensively for its potential use in the treatment of diabetes.
特性
IUPAC Name |
methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-13(17)14(8-3-2-4-9-14)16-21(18,19)12-7-5-6-11(15)10-12/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDTRKYMHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)

![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)

